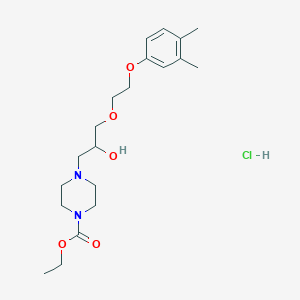

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS: 473803-90-6) is a piperazine derivative with a molecular formula of C₁₈H₂₉ClN₂O₄ and a molecular weight of 372.890 g/mol . Its structure features:

- A piperazine core substituted with an ethyl carboxylate group.

- A 2-hydroxypropyl linker connected to a 3,4-dimethylphenoxyethoxy moiety.

- A hydrochloride salt formulation, enhancing solubility and stability.

Properties

IUPAC Name |

ethyl 4-[3-[2-(3,4-dimethylphenoxy)ethoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O5.ClH/c1-4-26-20(24)22-9-7-21(8-10-22)14-18(23)15-25-11-12-27-19-6-5-16(2)17(3)13-19;/h5-6,13,18,23H,4,7-12,14-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFRCSBPCQYJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COCCOC2=CC(=C(C=C2)C)C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

Etherification: The initial step involves the etherification of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol.

Hydroxypropylation: The next step is the reaction of 3,4-dimethylphenoxyethanol with epichlorohydrin to introduce the hydroxypropyl group.

Piperazine Derivatization: The hydroxypropyl derivative is then reacted with piperazine to form the piperazine-1-carboxylate structure.

Esterification: Finally, the esterification of the piperazine derivative with ethyl chloroformate yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a chemical compound utilized in scientific research with potential applications in medicinal chemistry and biological research. This compound has a molecular weight of 416.9 g/mol and the molecular formula C20H33ClN2O5 . The compound features a piperazine ring and includes functional groups such as an ethyl ester, a hydroxy group, and a phenoxy group.

Scientific Research Applications

- Therapeutic Agent Development Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can serve as a scaffold in the development of new therapeutic agents, particularly for central nervous system disorders.

- Receptor Interaction Research indicates that this compound can interact with biological targets as a ligand for various receptors, modulating receptor activity, which could lead to diverse pharmacological effects.

- Pharmacological Studies The compound's specific combination of substituents and functional groups may influence its pharmacological properties, making it useful in drug development. The piperazine moiety is known to interact with various biological targets, including receptors and enzymes, which may lead to pharmacological effects that warrant further investigation.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for conformational flexibility, enabling the compound to fit into binding sites and modulate biological activity. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Phenoxy Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position Effects: The 3,4-dimethylphenoxy group in the target compound may offer balanced steric and electronic properties compared to 2,6-dimethylphenoxy (HBK14) or 2-chloro-6-methylphenoxy (HBK15). Xanthone-oxy (Compound XVIII) and chromenone (4f) substituents introduce rigid aromatic systems, improving intercalation with biological targets but increasing cytotoxicity .

- Hydrochloride Salt Advantage: The target compound’s hydrochloride formulation improves aqueous solubility compared to non-salt analogs like HBK14–HBK19, which may require solubilizing agents for in vivo studies .

Piperazine Derivatives with Alternative Linkers and Moieties

Table 2: Functional Group Variations

Key Observations:

- Linker Flexibility: The 2-hydroxypropyl linker in the target compound may confer conformational flexibility, aiding interactions with enzymes or receptors.

- Ester vs. Carboxamide Groups :

- The ethyl carboxylate in the target compound offers hydrolytic stability compared to carboxamide derivatives (), which may undergo enzymatic cleavage in vivo.

Biological Activity

Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. This compound has been investigated for its biological activity, particularly in the context of central nervous system disorders.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₄ClN₃O₄

- Molecular Weight : 416.9 g/mol

- Structural Features :

- Piperazine ring

- Ethyl ester group

- Hydroxy group

- Phenoxy group

The distinct combination of these functional groups suggests diverse pharmacological properties that merit further exploration.

The biological activity of Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets. The piperazine moiety acts as a ligand that can modulate receptor activity, potentially influencing neurotransmitter systems involved in mood regulation and cognitive functions. This interaction can lead to various pharmacological effects based on the target involved .

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antidepressant Activity : By modulating serotonin and norepinephrine levels.

- Cognitive Enhancements : Potentially improving memory and learning through dopaminergic pathways.

- Neuroprotective Effects : Protecting neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique aspects of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate | Contains a trimethoxybenzyl group | Different substituents affect biological activity |

| Ethyl 4-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate | Similar piperazine structure | Variations in substituent positions alter receptor interactions |

| Ethyl 4-(3-methoxybenzoyl)piperazine-1-carboxylate | Features a methoxybenzoyl substituent | Distinct functional group impacts solubility |

The unique combination of substituents in Ethyl 4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride may influence its pharmacological properties compared to these similar compounds .

In Vitro Studies

Recent studies have evaluated the compound's efficacy in inhibiting key enzymes associated with neurodegenerative diseases. For instance, it has been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .

Clinical Implications

The compound's potential as a therapeutic agent for conditions such as depression and anxiety has been highlighted in various studies. Its ability to cross the blood-brain barrier makes it a candidate for further clinical trials aimed at treating central nervous system disorders .

Q & A

Q. What are optimized synthetic routes for this compound, and how can purity be ensured during preparation?

A common method involves coupling the piperazine derivative with the appropriate acid using carbodiimide-based reagents (e.g., EDC•HCl) and HOBt as a coupling agent in dichloromethane. After 12 hours, the crude product is purified via flash column chromatography (EtOAc/hexane gradient) and converted to the hydrochloride salt using dry HCl in diethyl ether . Purity is validated via HPLC with a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (pH 5.5 adjusted with phosphoric acid) .

Q. How is the hydrochloride salt form characterized, and what analytical techniques validate its structure?

The hydrochloride salt is typically characterized via:

- Melting point analysis (e.g., mp 232–234°C for analogous piperidine hydrochlorides) .

- NMR spectroscopy to confirm the presence of the piperazine backbone and substituents.

- Mass spectrometry for molecular weight verification (e.g., molecular ion peaks matching the theoretical mass).

- Elemental analysis to validate stoichiometry of the salt form .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the compound’s stability, and what storage conditions are optimal?

- pH sensitivity : The compound may degrade under strongly acidic or alkaline conditions due to hydrolysis of the ester or ether linkages. Stability studies should be conducted in buffers across a pH range (e.g., 3–9) .

- Temperature : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hygroscopic degradation .

- Light sensitivity : Protect from UV exposure, as aromatic ethers (e.g., 3,4-dimethylphenoxy groups) can undergo photodegradation .

Q. What methodologies are recommended for identifying and quantifying synthetic by-products or impurities?

- HPLC with photodiode array detection using the mobile phase described in to separate impurities.

- Reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) can help identify common by-products like unreacted intermediates or chlorinated derivatives .

- Mass spectrometry imaging (MSI) or LC-MS/MS for structural elucidation of unknown impurities .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies, and what coupling reagents are effective?

- Derivatization : The piperazine nitrogen can be acylated or alkylated using EDC/HOAt or DCC/DMAP systems. For example, 1-(2-pyridyl)piperazine derivatives are synthesized via carbodiimide-mediated coupling .

- Site-specific modifications : Introduce fluorophores or biotin tags at the ethyl carboxylate group via nucleophilic substitution or click chemistry .

Data Contradiction & Mechanistic Analysis

Q. Discrepancies in reported synthetic yields: How do reaction conditions (solvent, catalyst) impact efficiency?

- Solvent effects : Dichloromethane (CH₂Cl₂) is standard, but switching to polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but risk side reactions .

- Catalyst loading : Excess EDC•HCl (>1.2 eq) can lead to racemization or dimerization, reducing yield. Trials with HATU or COMU as alternatives may improve efficiency .

- Contradictory data : Some protocols report >90% purity post-column chromatography, while others note residual solvents (e.g., Et₂O) requiring additional trituration .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Receptor binding assays : Screen against GPCRs or ion channels (e.g., 5-HT receptors) due to structural similarity to piperazine-based pharmaceuticals .

- Enzymatic inhibition studies : Test for interactions with cytochrome P450 isoforms (e.g., CYP2D6) using fluorometric or LC-MS-based assays .

- Cellular uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C tags) to quantify permeability in Caco-2 cell monolayers .

Methodological Best Practices

- Purification : Always use silica gel flash chromatography with EtOAc/hexane gradients for intermediates. For final products, recrystallization from ethanol/water mixtures improves crystallinity .

- Safety protocols : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks. Use fume hoods to handle HCl gas during salt formation .

- Data validation : Cross-reference NMR shifts and HPLC retention times with literature values for analogous piperazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.